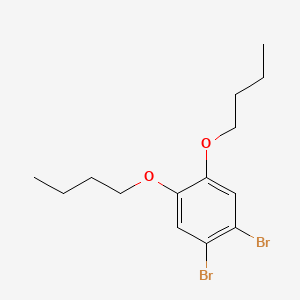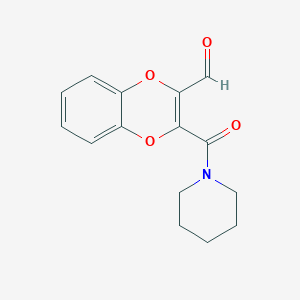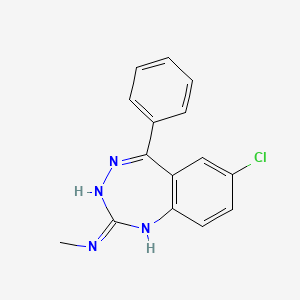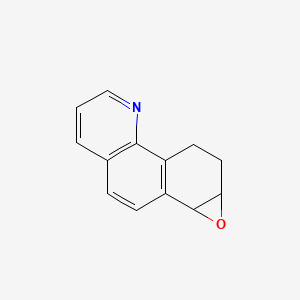![molecular formula C24H26O3 B14317364 4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) CAS No. 113447-58-8](/img/no-structure.png)
4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a central ethane-1,1-diyl group bonded to two 4-hydroxyphenyl groups, each of which is further substituted with two methyl groups at the 2 and 6 positions. The presence of hydroxyl groups and methyl groups contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,6-dimethylphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 2,6-dimethylphenol in the presence of a suitable catalyst, such as an acid or base. This reaction forms the central ethane-1,1-diyl linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups and aromatic rings play a crucial role in these interactions, facilitating binding and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Structurally similar but lacks the additional methyl groups.
4,4’-Dihydroxybiphenyl: Similar core structure but without the ethane-1,1-diyl linkage.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains a methylene bridge instead of an ethane-1,1-diyl linkage.
Uniqueness
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propiedades
| 113447-58-8 | |
Fórmula molecular |
C24H26O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)22(14)26)24(5,18-6-8-21(25)9-7-18)20-12-16(3)23(27)17(4)13-20/h6-13,25-27H,1-5H3 |
Clave InChI |
QNFAAUDLDIZZBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C)(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











